Cas no 899740-49-9 (3-(2,5-dimethoxyphenyl)-6-{(pyridin-2-yl)methylsulfanyl}pyridazine)

3-(2,5-dimethoxyphenyl)-6-{(pyridin-2-yl)methylsulfanyl}pyridazine is a synthetic compound characterized by its unique substitution pattern on the pyridazine ring. This compound exhibits notable stability and reactivity, making it a valuable tool in organic synthesis. Its distinct structural features contribute to its potential applications in the development of novel pharmaceuticals and agrochemicals.
3-(2,5-dimethoxyphenyl)-6-{(pyridin-2-yl)methylsulfanyl}pyridazine structure
899740-49-9 structure
Product Name:3-(2,5-dimethoxyphenyl)-6-{(pyridin-2-yl)methylsulfanyl}pyridazine
CAS No:899740-49-9
MF:C18H17N3O2S
MW:339.411482572556
CID:5487056
PubChem ID:16800642
Update Time:2025-07-22

3-(2,5-dimethoxyphenyl)-6-{(pyridin-2-yl)methylsulfanyl}pyridazine Chemical and Physical Properties

Names and Identifiers

    • 3-(2,5-dimethoxyphenyl)-6-((pyridin-2-ylmethyl)thio)pyridazine
    • F2775-1176
    • 899740-49-9
    • AKOS024465725
    • 3-(2,5-dimethoxyphenyl)-6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazine
    • 3-(2,5-dimethoxyphenyl)-6-{(pyridin-2-yl)methylsulfanyl}pyridazine
    • Inchi: 1S/C18H17N3O2S/c1-22-14-6-8-17(23-2)15(11-14)16-7-9-18(21-20-16)24-12-13-5-3-4-10-19-13/h3-11H,12H2,1-2H3
    • InChI Key: FMTCIVXKWOMQLZ-UHFFFAOYSA-N
    • SMILES: S(CC1C=CC=CN=1)C1=CC=C(C2C=C(C=CC=2OC)OC)N=N1

Computed Properties

  • Exact Mass: 339.10414797g/mol
  • Monoisotopic Mass: 339.10414797g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 6
  • Complexity: 374
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 82.4Ų

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3-(2,5-dimethoxyphenyl)-6-{(pyridin-2-yl)methylsulfanyl}pyridazine Related Literature

Additional information on 3-(2,5-dimethoxyphenyl)-6-{(pyridin-2-yl)methylsulfanyl}pyridazine

Introduction to 3-(2,5-dimethoxyphenyl)-6-{(pyridin-2-yl)methylsulfanyl}pyridazine (CAS No. 899740-49-9)

3-(2,5-dimethoxyphenyl)-6-{(pyridin-2-yl)methylsulfanyl}pyridazine is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by the CAS number 899740-49-9, belongs to a class of heterocyclic molecules that exhibit promising biological activities. The presence of multiple functional groups, including dimethoxyphenyl, pyridin-2-ylmethylsulfanyl, and pyridazine moieties, contributes to its complex reactivity and potential therapeutic applications.

The dimethoxyphenyl substituent in the molecule imparts a hydrophobic character, which can influence its solubility and interaction with biological targets. This feature is particularly relevant in drug design, where optimizing solubility is a critical factor for achieving desired pharmacokinetic profiles. Additionally, the pyridazine ring serves as a core structural scaffold that is frequently encountered in bioactive molecules. Pyridazines are known for their ability to engage in hydrogen bonding and π-stacking interactions, which can enhance binding affinity to biological receptors.

The (pyridin-2-yl)methylsulfanyl group introduces a sulfur atom into the molecule, which can participate in various chemical reactions and biological interactions. Sulfur-containing compounds are often investigated for their potential bioactivity, as sulfur atoms can act as pharmacophores in many drug candidates. The incorporation of this group may contribute to the compound's ability to modulate enzyme activity or interact with specific protein targets. Furthermore, the overall architecture of 3-(2,5-dimethoxyphenyl)-6-{(pyridin-2-yl)methylsulfanyl}pyridazine suggests that it could be a valuable intermediate in the synthesis of more complex pharmacological agents.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of such compounds with greater accuracy. Molecular docking studies have been particularly useful in identifying potential binding modes of 3-(2,5-dimethoxyphenyl)-6-{(pyridin-2-yl)methylsulfanyl}pyridazine with target proteins. These studies have hinted at its potential as an inhibitor of certain kinases and enzymes implicated in inflammatory and metabolic diseases. The dimethoxyphenyl moiety has been shown to interact with aromatic pockets of proteins, while the pyridazine ring may engage in hydrogen bonding with key amino acid residues.

In vitro experiments have begun to explore the pharmacological profile of this compound. Preliminary data suggest that it exhibits moderate potency against specific enzymatic targets, making it a promising candidate for further development. The (pyridin-2-yl)methylsulfanyl group appears to enhance binding affinity through electrostatic interactions and hydrophobic effects. Additionally, the compound's stability under various conditions has been assessed, indicating that it could be suitable for formulation into pharmaceutical products.

The synthesis of 3-(2,5-dimethoxyphenyl)-6-{(pyridin-2-yl)methylsulfanyl}pyridazine involves multi-step organic reactions that require careful optimization. Advanced synthetic methodologies have been employed to achieve high yields and purity levels. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the pyridazine core and introducing the necessary substituents. The use of chiral auxiliaries or catalysts may also be explored to obtain enantiomerically pure forms of the compound, which could be crucial for its biological activity.

The potential applications of this compound extend beyond traditional pharmaceuticals. Researchers are investigating its use in agrochemicals and materials science due to its structural features. For instance, derivatives of 3-(2,5-dimethoxyphenyl)-6-{(pyridin-2-yl)methylsulfanyl}pyridazine could serve as intermediates in the synthesis of pesticides or specialty chemicals with enhanced properties. The versatility of this molecule underscores its importance as a building block in synthetic chemistry.

As our understanding of molecular interactions continues to evolve, so does our ability to design compounds with tailored properties. The case of 3-(2,5-dimethoxyphenyl)-6-{(pyridin-2-yl)methylsulfanyl}pyridazine exemplifies how structural modifications can lead to novel bioactivities and applications. Future research will likely focus on optimizing synthetic routes, exploring derivatives with enhanced potency and selectivity, and evaluating their safety profiles for clinical use.

The integration of experimental data with computational modeling has accelerated progress in drug discovery significantly. By leveraging these approaches, scientists can rapidly screen large libraries of compounds like 3-(2,5-dimethoxyphenyl)-6-{(pyridin-2-yl)methylsulfanyl}pyridazine for potential therapeutic value. This synergy between experimental chemistry and computational science holds great promise for uncovering new treatments for various diseases.

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